An In-depth Technical Guide to the Physical Properties of Ethyl 3-Fluoroindole-2-carboxylate
An In-depth Technical Guide to the Physical Properties of Ethyl 3-Fluoroindole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorinated Indoles in Modern Chemistry
Indole and its derivatives are foundational heterocyclic scaffolds in a vast number of natural products and pharmaceutical agents, demonstrating a wide spectrum of biological activities.[1] The strategic introduction of fluorine into the indole ring system can profoundly alter a molecule's physicochemical properties.[1][2] This includes modifications to lipophilicity, metabolic stability, and binding affinity for biological targets, making fluoroindoles highly valuable in drug discovery and materials science.[1][3] Ethyl 3-Fluoroindole-2-carboxylate, the subject of this guide, represents a unique isomer with the potential for novel applications. However, a comprehensive review of publicly available scientific literature and chemical databases reveals a notable scarcity of experimentally determined physical data for this specific compound.
This guide is structured to provide a thorough understanding of the physical properties of Ethyl 3-Fluoroindole-2-carboxylate by presenting predicted data, offering a comparative analysis with a well-characterized isomer, and detailing the experimental methodologies required for its empirical characterization.
Physicochemical Properties of Ethyl 3-Fluoroindole-2-carboxylate: A Predictive Overview
In the absence of experimental data, computational methods provide valuable estimates of the physical properties of Ethyl 3-Fluoroindole-2-carboxylate. The following table summarizes key predicted properties. It is crucial to note that these values are theoretical and await experimental validation.
| Property | Predicted Value | Notes and Scientific Context |
| Molecular Formula | C₁₁H₁₀FNO₂ | The elemental composition of the molecule. |
| Molecular Weight | 207.20 g/mol | The sum of the atomic weights of all atoms in the molecule. |
| Boiling Point | ~345.9 °C at 760 mmHg | Predicted values for boiling points of complex organic molecules can vary. This value is likely extrapolated from similar structures. The high boiling point is expected due to the polar nature of the molecule and potential for hydrogen bonding. |
| Melting Point | Not available | Melting point is highly dependent on the crystal lattice structure and is difficult to predict with high accuracy. Experimental determination is necessary. |
| LogP (Octanol-Water Partition Coefficient) | ~2.6 - 3.0 | This value suggests a moderate level of lipophilicity, indicating that the compound is likely to have good solubility in organic solvents and moderate solubility in aqueous media. The fluorine atom generally increases lipophilicity. |
| pKa | ~14-15 | This predicted pKa is for the indole N-H proton, indicating it is weakly acidic, typical for N-H protons in indole rings. |
Disclaimer: The data in this table is computationally predicted and has not been experimentally verified. It should be used as a guideline for experimental design.
Comparative Analysis: Experimental Data for Ethyl 5-Fluoroindole-2-carboxylate
To provide a practical reference point, this section details the experimentally determined physical properties of a closely related, commercially available isomer, Ethyl 5-fluoroindole-2-carboxylate (CAS Number: 348-36-7).[4] The difference in the position of the fluorine atom (position 5 versus position 3) is expected to influence properties such as melting point and spectral characteristics due to changes in molecular symmetry and electronic distribution.
| Property | Experimental Value | Source |
| CAS Number | 348-36-7 | |
| Molecular Formula | C₁₁H₁₀FNO₂ | |
| Molecular Weight | 207.20 g/mol | |
| Physical Form | Solid, powder to crystal | [4] |
| Color | White to Yellow to Orange | [4] |
| Melting Point | 146-150 °C | [4] |
| UV (λmax) | 281 nm (in Ethanol) | [4] |
This comparison highlights the type of empirical data that needs to be generated for Ethyl 3-Fluoroindole-2-carboxylate to fully characterize the compound.
Experimental Protocols for Physicochemical Characterization
The following sections provide detailed, step-by-step methodologies for the determination of the key physical properties of a novel compound like Ethyl 3-Fluoroindole-2-carboxylate. The rationale behind each step is explained to provide a deeper understanding of the experimental design.
Determination of Melting Point
The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.
Methodology: Capillary Melting Point Determination
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Sample Preparation: A small amount of the dry, crystalline Ethyl 3-Fluoroindole-2-carboxylate is finely powdered.
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Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
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Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.
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Heating and Observation: The sample is heated at a controlled rate (initially rapid, then slow, ~1-2 °C/min, near the expected melting point).
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Data Recording: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting range. A sharp melting range (e.g., < 2 °C) is indicative of high purity.
Causality in Experimental Choices:
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Fine Powdering: Ensures uniform heat distribution throughout the sample.
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Slow Heating Rate: Allows for thermal equilibrium to be established between the sample, thermometer, and heating block, ensuring an accurate reading.
Caption: Workflow for Melting Point Determination.
Solubility Assessment
Understanding the solubility profile is critical for applications in drug delivery, reaction chemistry, and purification.
Methodology: Qualitative Solubility Testing
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Solvent Selection: A range of solvents with varying polarities should be selected (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane).
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Sample Addition: To approximately 1 mL of each solvent in a separate test tube, add a small, measured amount (e.g., 1-2 mg) of Ethyl 3-Fluoroindole-2-carboxylate.
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Observation at Room Temperature: Agitate the mixture and observe for dissolution.
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Heating: If the compound is not soluble at room temperature, gently heat the mixture and observe for any changes in solubility.
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Classification: Classify the solubility as "soluble," "sparingly soluble," or "insoluble" for each solvent.
Causality in Experimental Choices:
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Range of Solvents: Provides a comprehensive understanding of the compound's polarity.
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Heating: Helps to overcome the activation energy for dissolution and distinguishes between compounds that are truly insoluble and those with low solubility at room temperature.
Spectroscopic Characterization
Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in the compound.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the detailed structure of an organic molecule in solution.
Methodology: ¹H and ¹³C NMR
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Sample Preparation: Dissolve 5-10 mg of Ethyl 3-Fluoroindole-2-carboxylate in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
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Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
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Spectral Analysis:
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¹H NMR: Analyze the chemical shifts (δ), integration values, and multiplicity (splitting patterns) of the signals to identify the number and connectivity of protons.
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¹³C NMR: Analyze the chemical shifts of the carbon signals to identify the different carbon environments.
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¹⁹F NMR: This is crucial for a fluorinated compound. It will show a signal for the fluorine atom, and its coupling to neighboring protons and carbons will confirm its position on the indole ring.
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B. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Methodology: Attenuated Total Reflectance (ATR)-IR
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Sample Placement: Place a small amount of the solid sample directly on the ATR crystal.
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Data Acquisition: Acquire the IR spectrum.
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Spectral Analysis: Identify characteristic absorption bands for functional groups such as N-H (indole), C=O (ester), C-F, and aromatic C-H and C=C bonds.
C. Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is characteristic of the chromophore system.
Methodology: Solution UV-Vis
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Solution Preparation: Prepare a dilute solution of Ethyl 3-Fluoroindole-2-carboxylate in a UV-transparent solvent (e.g., ethanol, methanol).
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Data Acquisition: Record the absorption spectrum over a range of wavelengths (typically 200-400 nm).
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Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax).
Caption: Workflow for Spectroscopic Characterization.
Conclusion
While experimental data on the physical properties of Ethyl 3-Fluoroindole-2-carboxylate is currently limited in the accessible scientific literature, this guide provides a robust framework for its characterization. By leveraging predictive computational data, comparing with a well-documented isomer, and following the detailed experimental protocols outlined, researchers can systematically and accurately determine the physicochemical profile of this novel compound. Such characterization is an indispensable step in unlocking its potential in drug discovery, medicinal chemistry, and materials science.
References
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ResearchGate. (n.d.). Structure of 5-fluoroindole derivatives 145–150. [Link]
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RJPT. (2012, July 4). Synthesis of Substituted Fluoroindole as an Anti-Bacterial Agent. [Link]
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ProQuest. (n.d.). Synthesis of Substituted Fluoro Indole as an Anti Inflammatory Agent. [Link]
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ResearchGate. (n.d.). Physical Properties and Molecular Conformations of Indole Alkaloids and Model Protein Interactions - Theoretical vs. Experimental Study. [Link]
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Academia.edu. (n.d.). Synthesis and structural analysis of novel indole derivatives by XRD, spectroscopic and DFT studies. [Link]
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Pure Synth. (n.d.). Ethyl 5-Fluoroindole-2-Carboxylate 98.0%(GC). [Link]
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Chemspace. (n.d.). Ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate. [Link]
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PubChem. (n.d.). Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate. [Link]
